![molecular formula C10H15NOS B14368233 (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a hydroxyimino group and a thione group, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic framework through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the hydroxyimino group: The hydroxyimino group is introduced via an oximation reaction, where a suitable oxime precursor reacts with the bicyclic core.
Formation of the thione group: The final step involves the conversion of a carbonyl group to a thione group using a sulfurizing agent such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The thione group can be reduced to a thiol or a sulfide.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, thiols, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino and thione groups play a crucial role in these interactions, often forming covalent or non-covalent bonds with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-one: Similar structure but with a carbonyl group instead of a thione group.
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of both the hydroxyimino and thione groups in (3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione makes it unique compared to its analogs. These functional groups confer distinct reactivity and binding properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NOS |
|---|---|
Peso molecular |
197.30 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione |
InChI |
InChI=1S/C10H15NOS/c1-9(2)6-4-5-10(9,3)8(13)7(6)11-12/h6,12H,4-5H2,1-3H3/b11-7+ |
Clave InChI |
BOHCUYJHSQESEN-YRNVUSSQSA-N |
SMILES isomérico |
CC1(C\2CCC1(C(=S)/C2=N/O)C)C |
SMILES canónico |
CC1(C2CCC1(C(=S)C2=NO)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


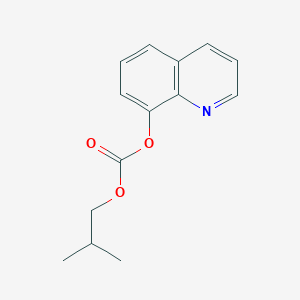
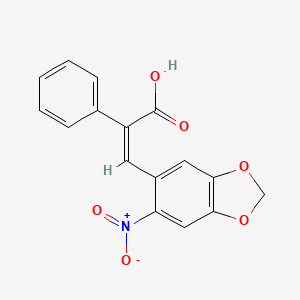


![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
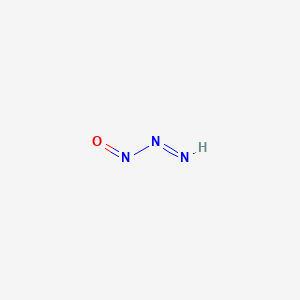

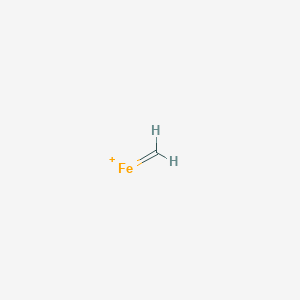
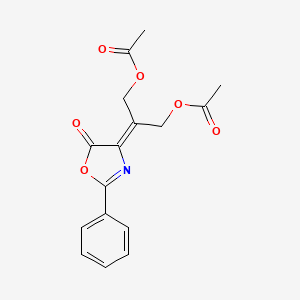

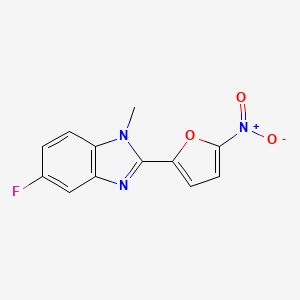
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)


